

An In-depth Technical Guide to N-Allyloxyphthalimide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Allyloxyphthalimide**

Cat. No.: **B1272531**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-Allyloxyphthalimide**, a valuable intermediate in organic synthesis. This document consolidates available data on its synthesis, reactivity, and spectroscopic characteristics to support its application in research and development.

Physical Properties

N-Allyloxyphthalimide is a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

Property	Value	Source
CAS Number	39020-79-6	[1]
Molecular Formula	C ₁₁ H ₉ NO ₃	[3]
Molecular Weight	203.19 g/mol	[3]
Appearance	White to Light Yellow Powder to Crystal	[1] [2]
Melting Point	59.0 to 63.0 °C (60 °C)	[1] [2]
Density	1.3 g/cm ³	[1]
Flash Point	146.2 °C	[1]
Solubility	No data available	[3]
Physical State (at 20°C)	Solid	[2]

Table 1: Physical Properties of **N-Allyloxyphthalimide**

Chemical Properties

N-Allyloxyphthalimide is primarily utilized as an intermediate in organic synthesis.[\[3\]](#) Its chemical behavior is characterized by the reactivity of the phthalimide group and the allyloxy moiety.

A notable method for the synthesis of **N-Allyloxyphthalimide** derivatives is through an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom.[\[4\]](#)[\[5\]](#)[\[6\]](#) This approach offers a metal-free and operationally simple route to these compounds.[\[7\]](#) The reaction proceeds in an undivided electrochemical cell and can produce moderate to good yields.[\[4\]](#)[\[6\]](#)

Another approach involves a PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones, which also yields N-alkoxyphthalimide derivatives under catalyst-free conditions.[\[7\]](#)[\[8\]](#)

The electrochemical synthesis of **N-allyloxyphthalimides** involves the generation of a phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide.^{[4][6]} This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming a stabilized allylic radical.^{[4][6]} The subsequent recombination of the allylic radical and the PINO radical leads to the formation of the **N-allyloxyphthalimide** product.^{[4][6]}

A proposed reaction mechanism for the electrochemical synthesis is outlined below.

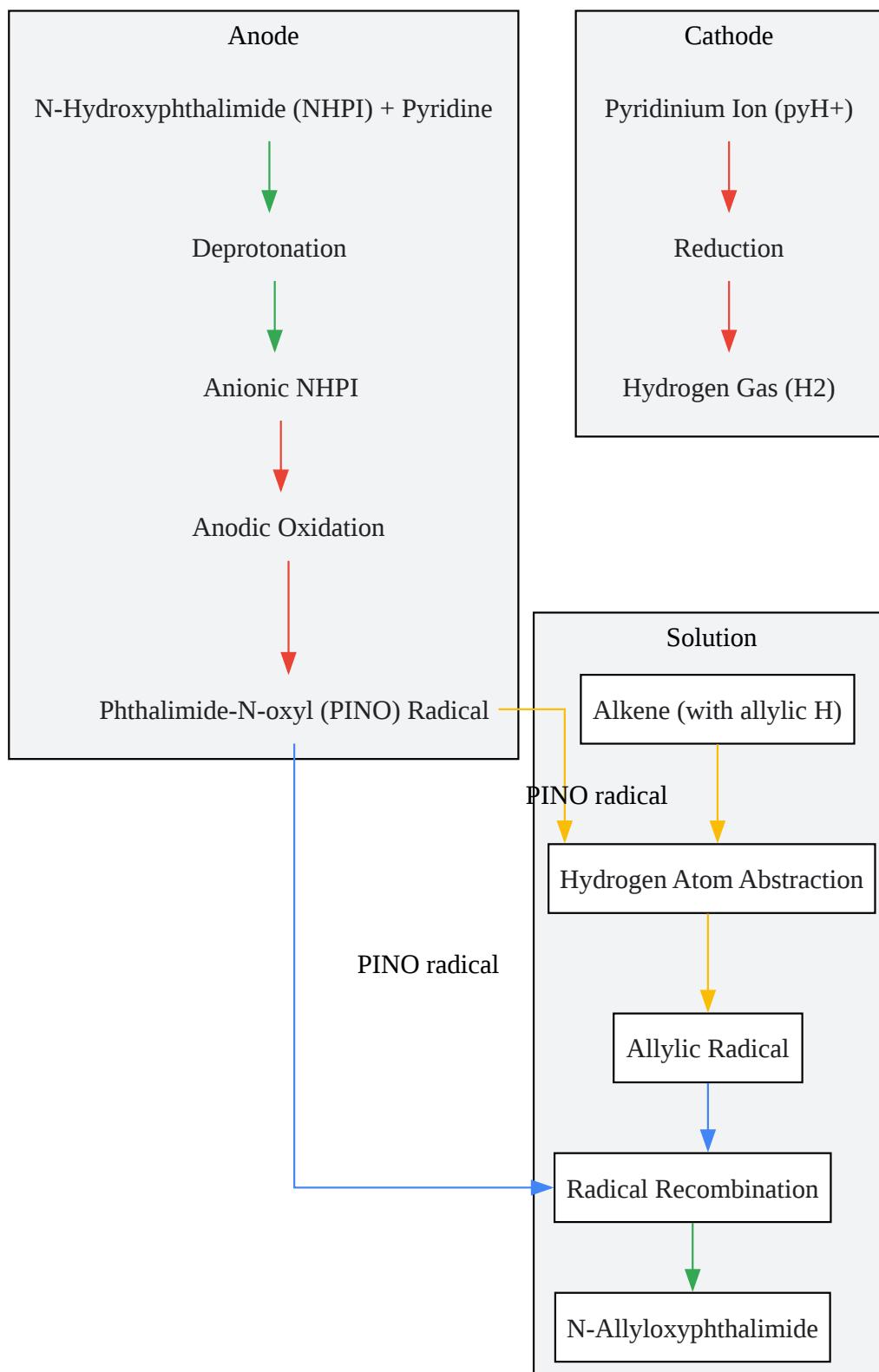


Figure 1: Proposed reaction mechanism for the electrochemical synthesis of **N-Allyloxyphthalimides**.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **N-Allyloxyphthalimide** and its derivatives. While a complete set of spectra for the parent **N-Allyloxyphthalimide** is not readily available in the cited literature, representative data for a synthesized derivative, 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione, is provided in Table 2. [4]

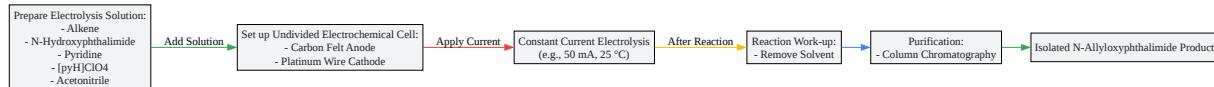

Spectroscopic Technique	Data
¹ H NMR (300 MHz, CDCl ₃)	δ 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H)
¹³ C{ ¹ H} NMR (75 MHz, CDCl ₃)	δ 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3
HRMS (ESI)	m/z: [M + H] ⁺ calcd for C ₁₄ H ₁₃ NO ₃ 244.0968; found 244.0966

Table 2: Spectroscopic Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione.[4]

Experimental Protocols

The following section details the general experimental procedure for the electrochemical synthesis of N-alkoxyphthalimides, as adapted from the literature.[4]

An undivided 10 mL cell is equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode, connected to a DC-regulated power supply.[4] A solution containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is subjected to electrolysis under a constant current (e.g., 50 mA).[4] The reaction is typically carried out at 25 °C under magnetic stirring.[4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkoxyphthalimide product.[4]

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the electrochemical synthesis of **N-Allyloxyphthalimides**.

Safety and Handling

N-Allyloxyphthalimide is classified with the signal word "Warning".^[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).^[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and eye protection.^[2] Wash skin thoroughly after handling.^[2] In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.^[2] If on skin, wash with plenty of soap and water.^[2]

This guide provides a summary of the currently available technical information on **N-Allyloxyphthalimide**. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own analytical assessments for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-Allyloxyphthalimide | 39020-79-6 | TCI AMERICA [tcichemicals.com]
- 3. N-Allyloxyphthalimide [srdpharma.com]

- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Allyloxyphthalimide: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272531#physical-and-chemical-properties-of-n-allyloxyphthalimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com